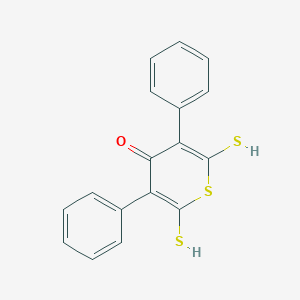
2,6-Dimercapto-3,5-diphenyl-4H-thiopyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimercapto-3,5-diphenyl-4H-thiopyran-4-one, also known as DMDTP, is a compound that has gained significant attention in the field of scientific research due to its unique chemical properties. It is a sulfur-containing organic compound that belongs to the class of thiones and is commonly used as a chelating agent.
Mecanismo De Acción
The mechanism of action of 2,6-Dimercapto-3,5-diphenyl-4H-thiopyran-4-one involves the formation of stable complexes with heavy metals. 2,6-Dimercapto-3,5-diphenyl-4H-thiopyran-4-one has two thiol groups that can bind to heavy metals, forming a stable complex. This complex can then be excreted from the body through urine or feces.
Biochemical and Physiological Effects:
2,6-Dimercapto-3,5-diphenyl-4H-thiopyran-4-one has been shown to have several biochemical and physiological effects. It has been shown to reduce the toxicity of heavy metals by chelating them and facilitating their excretion from the body. 2,6-Dimercapto-3,5-diphenyl-4H-thiopyran-4-one has also been shown to have antioxidant properties, which can help protect cells from oxidative damage. Additionally, 2,6-Dimercapto-3,5-diphenyl-4H-thiopyran-4-one has been shown to have anti-inflammatory properties, which can help reduce inflammation in various biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2,6-Dimercapto-3,5-diphenyl-4H-thiopyran-4-one in lab experiments is its ability to chelate heavy metals. This can be useful in studying the toxicity of heavy metals and their effects on various biological systems. However, one of the limitations of using 2,6-Dimercapto-3,5-diphenyl-4H-thiopyran-4-one is its potential to interfere with other biological processes. 2,6-Dimercapto-3,5-diphenyl-4H-thiopyran-4-one can bind to other metals besides heavy metals, which can affect the results of experiments.
Direcciones Futuras
There are several future directions for the use of 2,6-Dimercapto-3,5-diphenyl-4H-thiopyran-4-one in scientific research. One potential direction is the development of new chelating agents that are more effective than 2,6-Dimercapto-3,5-diphenyl-4H-thiopyran-4-one. Another potential direction is the use of 2,6-Dimercapto-3,5-diphenyl-4H-thiopyran-4-one in the treatment of heavy metal poisoning. Additionally, 2,6-Dimercapto-3,5-diphenyl-4H-thiopyran-4-one could be used to study the effects of heavy metals on specific biological systems, such as the nervous system or the immune system.
Conclusion:
2,6-Dimercapto-3,5-diphenyl-4H-thiopyran-4-one, or 2,6-Dimercapto-3,5-diphenyl-4H-thiopyran-4-one, is a compound that has gained significant attention in the field of scientific research. It is commonly used as a chelating agent to bind heavy metals and facilitate their excretion from the body. 2,6-Dimercapto-3,5-diphenyl-4H-thiopyran-4-one has several biochemical and physiological effects, including antioxidant and anti-inflammatory properties. While there are limitations to using 2,6-Dimercapto-3,5-diphenyl-4H-thiopyran-4-one in lab experiments, it has several potential future directions for scientific research.
Métodos De Síntesis
The synthesis of 2,6-Dimercapto-3,5-diphenyl-4H-thiopyran-4-one involves the reaction of 2,6-dichloro-3,5-diphenyl-4H-thiopyran-4-one with sodium sulfide in the presence of a suitable solvent. The reaction yields 2,6-Dimercapto-3,5-diphenyl-4H-thiopyran-4-one as a yellow solid with a melting point of 260-262°C.
Aplicaciones Científicas De Investigación
2,6-Dimercapto-3,5-diphenyl-4H-thiopyran-4-one has been extensively used in scientific research due to its chelating properties. It is commonly used to chelate heavy metals such as mercury, lead, and arsenic. 2,6-Dimercapto-3,5-diphenyl-4H-thiopyran-4-one forms stable complexes with these metals, which can then be excreted from the body. 2,6-Dimercapto-3,5-diphenyl-4H-thiopyran-4-one has also been used to study the toxicity of heavy metals and their effects on various biological systems.
Propiedades
Número CAS |
1913-90-2 |
|---|---|
Nombre del producto |
2,6-Dimercapto-3,5-diphenyl-4H-thiopyran-4-one |
Fórmula molecular |
C17H12OS3 |
Peso molecular |
328.5 g/mol |
Nombre IUPAC |
3,5-diphenyl-2,6-bis(sulfanyl)thiopyran-4-one |
InChI |
InChI=1S/C17H12OS3/c18-15-13(11-7-3-1-4-8-11)16(19)21-17(20)14(15)12-9-5-2-6-10-12/h1-10,19-20H |
Clave InChI |
SEBANRXRDDGSFC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(SC(=C(C2=O)C3=CC=CC=C3)S)S |
SMILES canónico |
C1=CC=C(C=C1)C2=C(SC(=C(C2=O)C3=CC=CC=C3)S)S |
Otros números CAS |
1913-90-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(6-methylpyridin-2-yl)-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B188492.png)
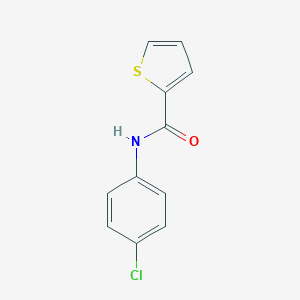
![N-[(E)-1-[(3-Bromophenyl)carbamoyl]-2-(2-furyl)ethenyl]thiophene-2-carboxamide](/img/structure/B188497.png)

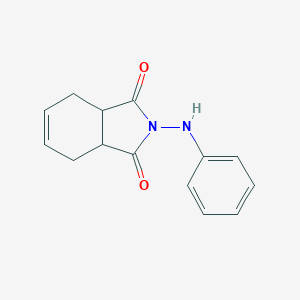
![3-[2-(4-Chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B188500.png)
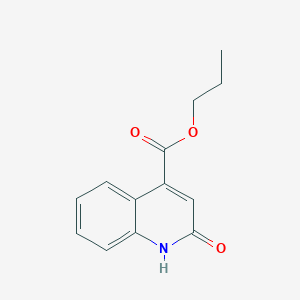
![ethyl 1-benzyl-5-[(3-bromobenzoyl)oxy]-2-methyl-1H-indole-3-carboxylate](/img/structure/B188502.png)
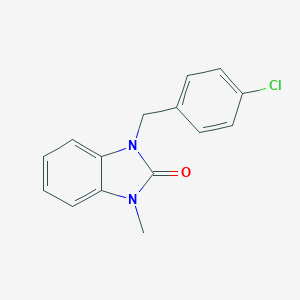

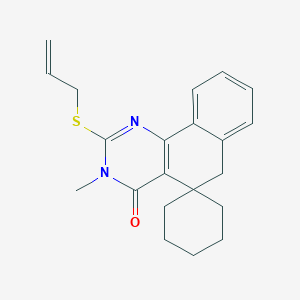
![1-(4-bromophenyl)-N-[4-[5-[(4-bromophenyl)methylideneamino]benzimidazol-1-yl]phenyl]methanimine](/img/structure/B188511.png)

